molecular formula C6H4ClNO3 B1592265 4-Chloro-6-hydroxynicotinic acid CAS No. 73038-85-4

4-Chloro-6-hydroxynicotinic acid

Cat. No.: B1592265
CAS No.: 73038-85-4
M. Wt: 173.55 g/mol
InChI Key: VHAMXXDHIPPOHE-UHFFFAOYSA-N
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Description

4-Chloro-6-hydroxynicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a chlorine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring. It has the molecular formula C6H4ClNO3 and is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-hydroxynicotinic acid can be achieved through several methods. One common method involves the chlorination of 6-hydroxynicotinic acid. The reaction typically involves the use of thionyl chloride or phosphorus oxychloride as chlorinating agents under controlled conditions .

Another method involves the decarboxylation of 6-hydroxy-2,3-pyridinedicarboxylic acid, followed by chlorination. This method provides a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-hydroxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chlorination: Thionyl chloride, phosphorus oxychloride

    Substitution: Amines, thiols, palladium catalysts for coupling reactions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Substitution Products: 4-Amino-6-hydroxynicotinic acid, 4-Thio-6-hydroxynicotinic acid

    Oxidation Products: 4-Chloro-6-oxonicotinic acid

    Reduction Products: 4-Chloro-6-hydroxypyridine

Comparison with Similar Compounds

4-Chloro-6-hydroxynicotinic acid can be compared with other hydroxynicotinic acid derivatives, such as:

  • 2-Hydroxynicotinic acid
  • 4-Hydroxynicotinic acid
  • 5-Hydroxynicotinic acid
  • 6-Hydroxynicotinic acid
  • 5-Chloro-6-hydroxynicotinic acid

Uniqueness

The presence of both a chlorine atom and a hydroxyl group on the pyridine ring makes this compound unique. This combination of functional groups allows for a diverse range of chemical reactions and applications .

Properties

IUPAC Name

4-chloro-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAMXXDHIPPOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597775
Record name 4-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73038-85-4
Record name 4-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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